molecular formula C24H40O3 B056304 12beta-Hydroxy-5beta-cholan-24-oic Acid CAS No. 15173-23-6

12beta-Hydroxy-5beta-cholan-24-oic Acid

Cat. No.: B056304
CAS No.: 15173-23-6
M. Wt: 376.6 g/mol
InChI Key: OBUOWZOYJNAMCZ-ORVKXXEISA-N
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Description

12beta-Hydroxy-5beta-cholan-24-oic Acid is a bile acid derivative with the molecular formula C24H40O4. It is a dihydroxy-5β-cholanic acid where the hydroxy groups are located at positions 12β and 5β. This compound is a metabolite found in humans and plays a role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12beta-Hydroxy-5beta-cholan-24-oic Acid typically involves the hydroxylation of 5beta-cholanic acid derivatives. The reaction conditions often include the use of specific catalysts and reagents to achieve the desired hydroxylation at the 12β position.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are employed to produce the compound. These methods are advantageous due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

12beta-Hydroxy-5beta-cholan-24-oic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxy, keto, and substituted derivatives of this compound .

Scientific Research Applications

12beta-Hydroxy-5beta-cholan-24-oic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 12beta-Hydroxy-5beta-cholan-24-oic Acid involves its interaction with specific molecular targets and pathways. It acts as a ligand for nuclear receptors, such as the farnesoid X receptor (FXR), which regulates bile acid synthesis and metabolism. The compound modulates gene expression and influences various metabolic processes, including lipid and glucose metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12beta-Hydroxy-5beta-cholan-24-oic Acid is unique due to its specific hydroxylation pattern at the 12β position, which imparts distinct biological and chemical properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

IUPAC Name

(4R)-4-[(5S,8R,9S,10S,12R,13R,14S,17R)-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O3/c1-15(7-12-22(26)27)18-10-11-19-17-9-8-16-6-4-5-13-23(16,2)20(17)14-21(25)24(18,19)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17+,18-,19+,20+,21-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUOWZOYJNAMCZ-ORVKXXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCCC4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288246
Record name (5β,12β)-12-Hydroxycholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 12b-Hydroxy-5b-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

15173-23-6
Record name (5β,12β)-12-Hydroxycholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15173-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5β,12β)-12-Hydroxycholan-24-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12b-Hydroxy-5b-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002431
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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